molecular formula C17H14N2O3 B1347487 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 618101-94-3

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1347487
M. Wt: 294.3 g/mol
InChI Key: RVNNHCQQYPQOPJ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, (2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, has been elucidated using single-crystal X-ray diffraction technique .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted by its HOMO-LUMO energy gap. A large HOMO-LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula and structure. For example, 4-Methoxyphenylboronic acid has a molecular weight of 151.96 g/mol .

Scientific Research Applications

Chemistry and Heterocyclic Synthesis

The chemistry of pyrazole derivatives, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, underscores their significance as privileged scaffolds in the synthesis of diverse heterocyclic compounds. These compounds serve as building blocks for creating various classes of heterocycles, demonstrating wide applicability in organic synthesis. The unique reactivity of these derivatives enables the formation of complex molecules under mild conditions, making them valuable for synthesizing heterocyclic compounds and dyes. This highlights their potential in advancing synthetic methodologies and discovering new materials (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Their significance as scaffold structures in medicinal chemistry is due to these versatile biological activities, which have been demonstrated across various studies. This versatility underscores the potential of pyrazole carboxylic acid derivatives in drug discovery and development, offering a promising avenue for the design of new therapeutic agents (Cetin, 2020).

Anticancer Potential

The exploration of Knoevenagel condensation products, including pyrazole derivatives, has shown significant potential in the development of anticancer agents. These compounds exhibit remarkable activity against various cancer targets, including DNA, microtubules, and kinases, highlighting their potential in cancer therapy. The versatility of the Knoevenagel reaction in generating biologically active molecules further emphasizes the importance of pyrazole derivatives in the search for new anticancer strategies (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 4-Methoxyphenol may cause skin and eye irritation and may be harmful if swallowed .

Future Directions

The future directions of research on this compound would depend on its potential applications. Pyrazole derivatives have been studied for their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNNHCQQYPQOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355652
Record name 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

CAS RN

618101-94-3
Record name 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 618101-94-3
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